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Patient
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Complete Remission
(CR) Rate

Key Findings & Other Efficacy
Endpoints

| Phase 1 Monotherapy [1] | R/R AML or high-risk MDS (n=57) | 4.2% (n=2/48) [1] | • 2.1% (n=1/48)

achieved CR with incomplete blood count recovery (CRi) [1] • Maximum Tolerated Dose (MTD): 160 mg

on various schedules [1] | | Phase 1 Combination (Azacitidine) [1] | R/R AML or high-risk MDS (n=17) |

0% (n=0/15) [1] | • 13.3% (n=2/15) achieved CRi [1] | | Phase 1 Combination (LDAC ± Venetoclax) [2] |

R/R or ND (unfit) TP53wt AML (n=16) | 0% (n=0/16) | • 13% (n=2/16) achieved overall response (CR with

incomplete hematological recovery, CRh) [2] • Two additional patients had >50% bone marrow blast

reduction [2] | | Phase 1 Monotherapy (Japanese Study) [3] | Japanese R/R AML (n=14) | Data not

specifically reported | • Study focused on safety and pharmacokinetics; MTD not reached, Recommended

Dose was 160 mg [3] |

Detailed Experimental Protocols

To help you evaluate the quality of this data, here are the methodologies from the key studies.

Study Designs: The data primarily comes from Phase 1 dose-escalation studies, which are early-

stage trials designed primarily to evaluate safety, determine appropriate dosing (Maximum Tolerated
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Dose - MTD), and identify dose-limiting toxicities (DLT). While they provide initial efficacy signals, they

are not powered to definitively measure remission rates [1] [2] [3].
Patient Populations: The studies involved heavily pre-treated patients with relapsed/refractory
(R/R) AML or high-risk myelodysplastic syndromes (MDS). Many patients had exhausted multiple
prior therapies, including venetoclax, which is associated with poorer prognosis and lower response

rates to subsequent treatments [2].
Dosing Regimens: Multiple dosing schedules for milademetan were explored to manage toxicity,

including once-daily dosing for 14 or 21 days in a 28-day cycle. In combination therapies, a delayed
start relative to azacitidine was sometimes used, informed by preclinical models [1].

Key Efficacy Assessments: Treatment response was evaluated according to standardized criteria
(e.g., European LeukemiaNet 2017 recommendations). Endpoints included Complete Remission

(CR), CR with incomplete hematological recovery (CRi/CRh), composite complete remission (CRc =
CR + CRi), and overall response rate [1] [2].

Performance Against Other AML Therapies

When comparing milademetan's efficacy to other available AML treatments, its remission rates are modest.

The following diagram contrasts the core mechanism of MDM2 inhibition with other common AML

treatment pathways.
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In terms of quantitative efficacy comparison:

Venetoclax-Based Regimens: The combination of venetoclax and azacitidine, now a standard for
untreated AML patients unfit for intensive chemotherapy, demonstrated a CR/CRi rate of 66% in the

VIALE-A trial [4]. A 2024 real-world study confirmed its effectiveness, with a composite CR rate of
65.2% [5].

Novel Triplet Therapies: Emerging combinations show even higher promise. For instance, a triplet of
mipletamig (a bispecific antibody), venetoclax, and azacitidine reported a CR rate of 90% in a

frontline setting [4].
Other Targeted Approaches: For AML with myelodysplasia-related changes, a decitabine,

idarubicin, and cytarabine (DAC+IA) regimen achieved a CR rate of 85.2% after the first course [6].

Conclusion for Research and Development

In summary, for researchers and drug development professionals:

Efficacy Profile: Milademetan has demonstrated limited single-agent activity in R/R AML, with low

complete remission rates.
Combination Potential: Its efficacy appears somewhat enhanced in combination with

hypomethylating agents or low-dose chemotherapy, though remission rates remain modest compared
to current standards like venetoclax-based regimens.

Safety Consideration: A significant challenge is its gastrointestinal toxicity profile, which was
dose-limiting in some studies and requires careful management through intermittent dosing schedules

[1] [2].
Research Direction: Future development may depend on identifying predictive biomarkers for

response and optimizing combination strategies to enhance efficacy while managing toxicity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 4 Tech Support

https://www.nature.com/articles/s41408-023-00871-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813109/
https://www.cancernetwork.com/view/mipletamig-soc-achieved-complete-remission-rates-in-front-line-aml
https://www.sciencedirect.com/science/article/pii/S2473952924007080
https://pmc.ncbi.nlm.nih.gov/articles/PMC6718585/
https://www.smolecule.com/products/b548214#milademetan-complete-remission-rates-aml-studies
https://www.smolecule.com/products/b548214#milademetan-complete-remission-rates-aml-studies
https://www.smolecule.com/products/b548214#milademetan-complete-remission-rates-aml-studies
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548214?utm_src=pdf-bulk
https://www.smolecule.com/products/s548214?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

